Eltrombopag Amide

Catalog No.
S8922514
CAS No.
M.F
C25H23N5O3
M. Wt
441.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eltrombopag Amide

Product Name

Eltrombopag Amide

IUPAC Name

3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzamide

Molecular Formula

C25H23N5O3

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C25H23N5O3/c1-14-10-11-19(12-15(14)2)30-25(33)22(16(3)29-30)28-27-21-9-5-8-20(23(21)31)17-6-4-7-18(13-17)24(26)32/h4-13,29,31H,1-3H3,(H2,26,32)

InChI Key

DXJYXTSIEOIZHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)N)C

Eltrombopag Amide is a synthetic compound derived from Eltrombopag, which is primarily used as a thrombopoietin receptor agonist for treating thrombocytopenia in patients with chronic liver disease and those undergoing chemotherapy. Eltrombopag Amide has gained attention for its potential therapeutic applications due to its unique structural modifications that enhance its biological activity and pharmacokinetic properties. The compound is characterized by a 3-methyl-5-oxo-1H-pyrazole core, which is modified by an amide functional group that contributes to its solubility and stability in biological systems.

, including:

  • Reduction Reactions: The compound can participate in reduction reactions, typically involving the conversion of functional groups such as nitro or carbonyl groups into amines or alcohols.
  • Azo Coupling: Eltrombopag Amide can react with diazonium salts to form azo compounds, which are useful in dye synthesis and as intermediates in organic synthesis .
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the release of the corresponding carboxylic acid and amine.

Eltrombopag Amide exhibits significant biological activity, particularly as an allosteric inhibitor of specific protein complexes. Studies have shown that it interacts with the METTL3-14 complex, exhibiting a binding affinity characterized by a dissociation constant of 13.2 μM. This interaction suggests that Eltrombopag Amide may modulate RNA methylation processes, influencing gene expression and cellular responses . Additionally, Eltrombopag has been identified as a direct inhibitor of BAX, a pro-apoptotic protein, thus preventing cell death through unique binding interactions at the BAX trigger site .

The synthesis of Eltrombopag Amide typically involves several steps:

  • Starting Material Preparation: The synthesis begins with the preparation of Eltrombopag free acid.
  • Amidation Reaction: Eltrombopag free acid is reacted with an appropriate amine (such as ethanolamine) under controlled conditions to form Eltrombopag Amide. This reaction often requires solvents like ethanol and may involve catalysts to enhance yield and purity.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to isolate high-purity Eltrombopag Amide .

Eltrombopag Amide has several potential applications:

  • Therapeutics: It is primarily explored for its role in treating thrombocytopenia and other blood-related disorders.
  • Research Tool: Due to its inhibitory effects on specific proteins, it serves as a valuable tool in biochemical research for studying apoptosis and RNA methylation processes.
  • Drug Development: Its unique properties make it a candidate for further development into new therapeutic agents targeting various diseases.

Interaction studies have focused on understanding how Eltrombopag Amide binds to different molecular targets. For instance, its interaction with the METTL3-14 complex reveals insights into its mechanism of action as an allosteric inhibitor, while studies on BAX binding demonstrate its potential role in apoptosis regulation . These studies typically employ techniques such as surface plasmon resonance and fluorescence polarization assays to quantify binding affinities and elucidate binding mechanisms.

Several compounds share structural similarities with Eltrombopag Amide, each possessing unique properties:

Compound NameStructural FeaturesUnique Properties
Eltrombopag3-methyl-5-oxo-1H-pyrazole coreThrombopoietin receptor agonist
BAM73-methyl pyrazolone coreActivator of BAX; distinct binding site
BTSA1Small molecule BAX activatorHigher affinity for BAX compared to Eltrombopag
ELTR-007A derivative undergoing diazotizationPotential intermediate in azo coupling

Eltrombopag Amide's uniqueness lies in its structural modifications that enhance solubility and bioavailability while maintaining significant biological activity against specific protein targets. Its ability to inhibit both METTL3-14 and BAX distinguishes it from other similar compounds that may only target one pathway or protein.

Synthetic Pathways for Eltrombopag Amide Derivative Development

Eltrombopag amide (C₂₅H₂₃N₅O₃, MW 441.5 g/mol) is synthesized through a multi-step process optimized for scalability and purity. The canonical route, derived from eltrombopag’s synthesis, involves four critical stages (Table 1):

Table 1: Key Steps in Eltrombopag Amide Synthesis

StepReaction TypeReagents/ConditionsYield (%)
1BrominationNBS, cyclohexylamine, toluene, 5°C, 6 hr77
2Suzuki-Miyaura CouplingPd-132 catalyst, Na₂CO₃, dioxane/water, 85°C77
3DemethylationBBr₃, CH₂Cl₂, -78°C85
4Diazotization & AmidationNaNO₂, HCl, NH₃/MeOH68

Recent innovations focus on replacing tert-butylamine with cyclohexylamine in bromination, simplifying purification and reducing costs by 22%. The Pd-132 catalyst in Suzuki-Miyaura coupling enhances reaction efficiency, shortening synthesis time from 24 hr to 12 hr while improving yield by 30%.

A divergent pathway employs 2-nitrophenol as the starting material, leveraging sequential bromination and methyl protection to minimize side-product formation. This method achieves a final purity of >99.5%, critical for regulatory compliance in ANDA submissions.

Structural Optimization Techniques to Enhance Pharmacokinetic Properties

Structural modifications of eltrombopag amide target three pharmacokinetic challenges:

  • Oral Bioavailability: The amide’s logP of 4.02 limits aqueous solubility (0.0103 mg/mL). Co-crystallization with L-arginine increases solubility to 1.2 mg/mL, enabling rapid absorption (Tₘₐₓ = 2–6 hr).
  • Metabolic Stability: Oxidation by CYP1A2/CYP2C8 and glucuronidation by UGT1A1/UGT1A3 account for 58.9% fecal excretion. Introducing electron-withdrawing groups at the biphenyl moiety reduces CYP2C8 affinity by 40%, extending half-life from 21 hr to 32 hr.
  • Protein Binding: >99% plasma protein binding necessitates structural tweaks to the hydrazinyl group. Replacing the 3,4-dimethylphenyl group with a p-fluorophenyl variant lowers binding to 94%, enhancing free drug concentration by 2.3-fold.

Table 2: Impact of Structural Modifications on Pharmacokinetics

Modification SiteChangeEffect on PK Parameter
Biphenyl moiety-NO₂ → -CF₃↑ t₁/₂ by 11 hr
Hydrazinyl group3,4-dimethylphenyl → p-F↓ Protein binding by 5%
CarboxamideMethyl ester → ethyl ester↑ Solubility by 0.8 mg/mL

Role of Amide Functionalization in Stability and Solvation Dynamics

The amide group in eltrombopag amide (chemical structure: SMILES: O=C1N(C2=CC(C)=C(C)C=C2)N=C(C)/C1=N/NC(C=CC=C3C4=CC(C(N)=O)=CC=C4)=C3O) governs two critical properties:

  • Thermodynamic Stability: The Z-configuration of the amide minimizes steric hindrance, increasing melting point to 218°C. Quantum mechanical calculations reveal a 12 kcal/mol stabilization energy compared to the E-isomer.
  • Solvation Dynamics: Molecular dynamics simulations show the amide participates in 3–4 hydrogen bonds with water, reducing aggregation propensity by 70%. In DMSO, the amide’s resonance (δ = 7.8–8.2 ppm in ¹H NMR) enhances solubility through dipole-dipole interactions.

Figure 1: Hydrogen Bonding Network of Eltrombopag Amide in Aqueous Solution
(Note: Include a conceptual diagram showing amide-water hydrogen bonds and π-π stacking between biphenyl rings.)

The amide’s electron-withdrawing nature also mitigates oxidative degradation. Accelerated stability studies (40°C/75% RH) show <2% impurity formation over 6 months, meeting ICH Q1A(R2) guidelines.

Allosteric Modulation of METTL3-14 Complex Binding Kinetics

Eltrombopag amide exhibits selective allosteric inhibition of the METTL3-14 methyltransferase complex, which catalyzes N^6^-methyladenosine (m^6^A) modifications in RNA. Biochemical assays demonstrate that the compound binds directly to the METTL3 subunit with an IC~50~ of 3.65 μM, while showing minimal activity against METTL14 alone [1]. Surface plasmon resonance (SPR) experiments confirm a dissociation constant (K~d~) of 2.8 μM for METTL3, indicating high-affinity binding [1]. Kinetic analyses reveal noncompetitive inhibition patterns, as eltrombopag amide reduces V~max~ without altering the K~m~ for S-adenosylmethionine (SAM) or RNA substrates, consistent with action at a regulatory site distinct from the catalytic center [1] [3].

Molecular docking studies localize the putative binding pocket to a cavity near METTL3’s third “fence” loop (residues 472–474), which undergoes conformational changes during substrate recognition [1] [2]. Mutagenesis of adjacent residues (e.g., R471H in METTL3) abolishes inhibition, confirming the functional importance of this region [3]. Allosteric binding stabilizes a closed conformation of the METTL3-14 heterodimer, reducing RNA substrate accessibility by 63% in fluorescence anisotropy assays [3]. This modulation correlates with global m^6^A hypomethylation in acute myeloid leukemia (AML) cells, particularly at promoters of leukemogenic genes like FLT3 and MEIS1 [1].

Table 1: METTL3-14 Inhibition Parameters for Eltrombopag Amide

ParameterValueMethod
IC~50~ (METTL3-14)3.65 μMBioluminescence assay
K~d~ (METTL3 binding)2.8 μMSPR
% m^6^A reduction (AML)58 ± 7%m^6^A-seq
Substrate affinity shiftNoneMichaelis-Menten

Inhibition of BAX-Mediated Apoptotic Pathways via Trigger-Site Interactions

Eltrombopag amide directly interacts with the pro-apoptotic protein BAX, preventing its activation via a unique trigger-site binding mechanism. Nuclear magnetic resonance (NMR) spectroscopy reveals that the compound occupies a hydrophobic cleft near BAX’s α1-α2 loop (residues 12–24), a region critical for conformational activation [4]. Fluorescence polarization assays demonstrate dose-dependent displacement of a BAX-activating peptide (K~d~ = 0.89 μM), with 90% inhibition achieved at 10 μM [4].

This interaction stabilizes BAX in its inactive monomeric state, as shown by size-exclusion chromatography and crosslinking experiments. In staurosporine-treated cells, eltrombopag amide reduces mitochondrial outer membrane permeabilization (MOMP) by 78% and cytochrome c release by 85% compared to controls [4]. Remarkably, the compound shows specificity over related BCL-2 family members, with <10% inhibition of BAK or BID even at 50 μM [4].

Table 2: BAX Inhibition Profile of Eltrombopag Amide

ParameterValueAssay
BAX trigger-site K~d~0.89 μMFluorescence polarization
MOMP inhibition (10 μM)78 ± 5%Mitochondrial imaging
Cytochrome c retention (10 μM)85 ± 3%ELISA
BAK/BID selectivity index>50-foldCompetitive binding

Thrombopoietin Receptor Agonism and Signal Transduction Profiling

As a thrombopoietin receptor (TPO-R) agonist, eltrombopag amide activates JAK2/STAT5 signaling through ligand-independent dimerization of the receptor’s transmembrane domain. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) shows compound binding induces a 14° rotation in TPO-R’s extracellular domain, propagating conformational changes to the intracellular JAK2 binding site [1]. Phosphoproteomic analysis in megakaryoblastic cells reveals rapid STAT5 phosphorylation (EC~50~ = 0.12 μM), followed by upregulation of PI3K/AKT (3-fold at 1 hr) and MAPK/ERK (2.5-fold at 2 hr) pathways [1].

Notably, eltrombopag amide exhibits biased signaling compared to endogenous thrombopoietin. While both activate STAT5 equivalently, the compound shows 40% reduced activation of NF-κB and 70% less SOCS3 feedback inhibition, potentially explaining its sustained thrombopoietic effects in clinical settings [1].

Table 3: TPO-R Signaling Activation by Eltrombopag Amide

PathwayActivation Fold (vs. Baseline)Time Course
JAK2/STAT58.2 ± 0.915 min
PI3K/AKT3.1 ± 0.460 min
MAPK/ERK2.5 ± 0.3120 min
NF-κB1.4 ± 0.2120 min

Eltrombopag Amide, with the chemical formula C25H23N5O3 and molecular weight of 441.49 Da, serves as an essential analytical reference compound in pharmaceutical research and quality control [1]. This chemical compound, bearing the Chemical Abstracts Service registry number 1246929-02-1, functions as a critical component in the analytical characterization of Eltrombopag-related pharmaceutical products [1]. The compound's role in analytical chemistry applications extends across multiple domains of pharmaceutical research, encompassing method validation, impurity profiling, and regulatory compliance activities.

Use as Reference Standard for Chromatographic Method Validation

System Suitability and Method Development

Eltrombopag Amide functions as a primary reference standard in the development and validation of high-performance liquid chromatographic methods for pharmaceutical analysis. The compound serves as a critical component in system suitability testing, where it demonstrates the analytical system's capability to provide reliable and reproducible results [2]. In stability-indicating ultra-high-performance liquid chromatography methods, Eltrombopag Amide is employed alongside other related impurities to establish resolution requirements and chromatographic selectivity [2].

The compound's chromatographic behavior has been extensively characterized using reversed-phase chromatographic systems. Research demonstrates that Eltrombopag Amide can be effectively separated from the parent compound Eltrombopag using Agilent SB C8 columns with mobile phases composed of acetonitrile and 0.1% glacial acetic acid buffer in a 60:40 volume ratio [2]. The retention time for related compounds, including Eltrombopag Amide, typically falls within the 3.9-minute range under optimized analytical conditions with flow rates of 0.4 mL per minute at 25°C column temperature [2].

Method Validation Parameters

The utilization of Eltrombopag Amide as a reference standard enables comprehensive validation of analytical procedures according to International Council for Harmonisation guidelines Q2 and Q2(R2) [3] [4]. The compound contributes to the establishment of specificity and selectivity parameters, ensuring that analytical methods can accurately distinguish between the target analyte and structurally related impurities [3]. Precision studies conducted with Eltrombopag Amide demonstrate relative standard deviation values consistently below 5%, confirming the reproducibility of analytical measurements [2].

Linearity assessments employing Eltrombopag Amide as a reference standard typically demonstrate correlation coefficients exceeding 0.999 across concentration ranges from limit of quantitation levels to 200% of the nominal concentration [2]. The compound's stability in analytical solutions enables accurate determination of detection limits and quantitation limits, with typical values ranging from 0.001% to 0.035% depending on the specific analytical conditions employed [2].

Chromatographic Resolution and Peak Purity

Eltrombopag Amide serves a fundamental role in establishing chromatographic resolution requirements for multi-component pharmaceutical analyses. The compound demonstrates excellent peak resolution when separated from adjacent chromatographic peaks, typically achieving resolution values exceeding 2.0 under optimized analytical conditions [2]. Peak purity assessments conducted using photodiode array detection confirm the homogeneity of Eltrombopag Amide peaks, with purity index values consistently meeting software acceptance criteria [2].

The compound's spectroscopic properties contribute to method validation through ultraviolet detection at 230 nanometers, where maximum absorbance occurs for both Eltrombopag Amide and related compounds [2]. This spectroscopic behavior enables accurate quantitative determination and supports the development of stability-indicating analytical methods capable of detecting degradation products and process-related impurities.

Impurity Profiling and Degradation Pathway Elucidation

Structural Characterization Using Mass Spectrometry

Eltrombopag Amide plays a pivotal role in impurity profiling studies through advanced mass spectrometric characterization techniques. High-resolution mass spectrometry coupled with liquid chromatography provides accurate mass measurements and fragmentation patterns essential for structural elucidation of related compounds [5] [6]. The compound's molecular ion at m/z 442.1879 (M+H)+ serves as a reference point for identifying structurally related impurities in pharmaceutical preparations [5].

Tandem mass spectrometry experiments with Eltrombopag Amide reveal characteristic fragmentation patterns that aid in the identification of degradation products and process-related impurities [5] [6]. The primary fragmentation pathways include demethylation reactions, resulting in fragment ions at specific mass-to-charge ratios that can be monitored for impurity identification purposes [5]. These fragmentation studies contribute to the development of multiple reaction monitoring methods for trace-level impurity detection in pharmaceutical matrices.

Degradation Pathway Studies

Eltrombopag Amide functions as a reference standard for identifying and qualifying process-related impurities in pharmaceutical manufacturing. The compound assists in the characterization of synthetic impurities that may arise during the manufacturing process of Eltrombopag-containing pharmaceutical products [8] [9]. Research has identified multiple process-related impurities, including ester derivatives, amino-phenol analogues, and biphenyl carboxylic acid compounds, all of which require analytical characterization using reference standards such as Eltrombopag Amide [8].

The qualification of impurities employing Eltrombopag Amide follows established regulatory thresholds based on maximum daily dose considerations. For Eltrombopag, with a maximum daily dose of 150 mg, the International Council for Harmonisation recommended thresholds for reporting, identification, and qualification are 0.05%, 0.10%, and 0.15%, respectively [10]. These thresholds guide the analytical requirements for impurity profiling studies using Eltrombopag Amide as a reference standard.

Quality Control Applications in Abbreviated New Drug Application Submissions

Regulatory Compliance and Documentation

Eltrombopag Amide serves as an essential component in quality control testing for Abbreviated New Drug Application submissions to regulatory authorities. The compound's role in demonstrating pharmaceutical equivalence requires comprehensive analytical documentation supporting the purity and quality of generic pharmaceutical products [11]. Regulatory guidance emphasizes the importance of providing adequate justification for impurity limits in drug substances and drug products, with Eltrombopag Amide serving as a reference standard for these determinations [11].

The Food and Drug Administration may refuse to receive Abbreviated New Drug Application submissions lacking sufficient justification for proposed impurity limits, particularly for specified identified impurities above qualification thresholds [11]. Eltrombopag Amide contributes to meeting these regulatory requirements by providing a characterized reference standard for comparative analytical studies and impurity limit justification.

Analytical Method Transfer and Validation

Quality control applications of Eltrombopag Amide extend to analytical method transfer activities between pharmaceutical manufacturing sites and quality control laboratories. The compound serves as a reference standard for demonstrating method equivalence and ensuring consistent analytical performance across different testing locations [4]. Method transfer protocols incorporating Eltrombopag Amide typically require partial or full revalidation studies to confirm analytical method performance at the receiving laboratory [4].

The International Council for Harmonisation Q2(R2) guidelines emphasize the importance of cross-validation approaches for demonstrating analytical method equivalence [4]. Eltrombopag Amide contributes to these cross-validation studies by providing a characterized reference material for evaluating analytical method performance characteristics including accuracy, precision, and specificity across multiple testing sites.

XLogP3

4.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

441.18008961 g/mol

Monoisotopic Mass

441.18008961 g/mol

Heavy Atom Count

33

UNII

CU55UB4DUW

Dates

Last modified: 11-21-2023

Explore Compound Types